CC-90001 is a novel compound classified as a potent and selective inhibitor of c-Jun N-terminal kinase, specifically targeting JNK1. This compound is currently under investigation for its therapeutic potential in treating idiopathic pulmonary fibrosis, a progressive lung disease characterized by excessive scar tissue formation. The compound demonstrates a significant bias towards inhibiting JNK1 over JNK2, which is crucial given the role of JNK1 in fibrotic processes .
CC-90001 was developed through structure-activity relationship studies aimed at optimizing JNK inhibitors with a focus on enhancing selectivity and potency. The compound belongs to a class of 2,4-dialkylamino-pyrimidine-5-carboxamides, which have shown promising results in preclinical models and are currently undergoing clinical trials (Phase II) for idiopathic pulmonary fibrosis .
The synthesis of CC-90001 involves a multi-step process that includes the construction of a chiral hexatomic ring as part of the side chain. The synthesis pathway consists of nine steps, with four steps dedicated to forming this chiral component. This complexity reflects the challenges associated with creating compounds that possess both high potency and selectivity for their targets .
The molecular structure of CC-90001 is defined by its core pyrimidine scaffold, which is substituted to enhance its interaction with the JNK1 enzyme. The specific molecular formula and structural data are crucial for understanding its binding affinity and selectivity.
CC-90001 primarily functions through competitive inhibition of JNK1, disrupting the kinase's ability to phosphorylate substrates involved in fibrotic signaling pathways. The compound's design allows it to bind effectively to the ATP-binding site of JNK1, preventing its activation.
The mechanism of action for CC-90001 revolves around its ability to inhibit the phosphorylation activity of JNK1, which is implicated in various pathological processes associated with fibrosis. By blocking this pathway, CC-90001 aims to mitigate the cellular responses that lead to excessive collagen production and tissue scarring.
CC-90001 exhibits several physical and chemical properties that are relevant for its pharmacological profile:
CC-90001 is primarily being investigated for its potential applications in treating idiopathic pulmonary fibrosis and other fibrotic diseases. Its ability to selectively inhibit JNK1 positions it as a promising candidate for developing therapies aimed at halting or reversing fibrotic processes.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1